Hexanoyl chloride, 6-amino-

Polymer Chemistry Step-Growth Polymerization Nylon Synthesis

6-Aminohexanoyl chloride (CAS 66678-88-4), also known as 6-aminocaproyl chloride, is a bifunctional C6 aliphatic compound with a molecular formula of C6H12ClNO and a molecular weight of 149.62 g/mol. Its structure comprises a terminal primary amine and a reactive acyl chloride group, separated by a flexible five-methylene spacer.

Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
CAS No. 66678-88-4
Cat. No. B3055752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanoyl chloride, 6-amino-
CAS66678-88-4
Molecular FormulaC6H12ClNO
Molecular Weight149.62 g/mol
Structural Identifiers
SMILESC(CCC(=O)Cl)CCN
InChIInChI=1S/C6H12ClNO/c7-6(9)4-2-1-3-5-8/h1-5,8H2
InChIKeyZAVDMSFCUCGSDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminohexanoyl Chloride (CAS 66678-88-4): Core Properties and Procurement Significance


6-Aminohexanoyl chloride (CAS 66678-88-4), also known as 6-aminocaproyl chloride, is a bifunctional C6 aliphatic compound with a molecular formula of C6H12ClNO and a molecular weight of 149.62 g/mol. Its structure comprises a terminal primary amine and a reactive acyl chloride group, separated by a flexible five-methylene spacer . This dual functionality underpins its value as both a monomer for polyamide synthesis and a heterobifunctional linker in bioconjugation, enabling precise molecular construction that is not achievable with single-function analogs . Key physical properties include a predicted boiling point of 204.6±23.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm³ .

Why 6-Aminohexanoyl Chloride Cannot Be Substituted by Generic Analogs in Critical Applications


Direct substitution of 6-aminohexanoyl chloride with structurally related compounds—such as ε-caprolactam, 6-aminohexanoic acid, or unsubstituted hexanoyl chloride—is not viable in applications requiring the precise, sequential, and orthogonal reactivity of a bifunctional molecule. ε-caprolactam, a cyclic amide, is a monomer for nylon-6 via ring-opening polymerization, but it lacks the reactive acyl chloride necessary for step-growth condensation or single-point conjugation [1]. 6-Aminohexanoic acid offers similar bifunctionality but its carboxylic acid is far less electrophilic than an acyl chloride, requiring activation reagents for amide bond formation and precluding its use as a direct nucleofuge . Hexanoyl chloride provides the acyl chloride reactivity but lacks the distal amine nucleophile, rendering it incapable of chain extension or bidirectional conjugation . Therefore, the substitution of 6-aminohexanoyl chloride introduces either a loss of reactivity, a loss of bifunctionality, or both, fundamentally altering the reaction pathway and final product architecture.

Quantitative Differentiation of 6-Aminohexanoyl Chloride from Closest Analogs: A Procurement-Focused Evidence Review


Bifunctional Reactivity Defines a Unique Monomer for Nylon-6 Synthesis vs. ε-Caprolactam

6-Aminohexanoyl chloride undergoes self-condensation polymerization to form nylon-6, a process fundamentally different from the ring-opening polymerization of its structural analog ε-caprolactam. While both monomers lead to the same polymer backbone (poly(6-aminohexanoate)), the acyl chloride group of 6-aminohexanoyl chloride provides a high-energy electrophile that drives condensation without the need for a catalyst or high temperatures, enabling step-growth synthesis under milder conditions and offering a synthetic route distinct from the industrial caprolactam process [1]. This reactivity allows for the direct integration of the monomer into block copolymers and surface-grafted polymer brushes, a capability not possible with the cyclic amide ε-caprolactam.

Polymer Chemistry Step-Growth Polymerization Nylon Synthesis

Enhanced Electrophilicity for Conjugation: Acyl Chloride vs. Carboxylic Acid in Peptide and Drug Conjugate Synthesis

In the synthesis of N-terminal modified peptides and drug conjugates, 6-aminohexanoyl chloride offers superior reactivity compared to its carboxylic acid analog, 6-aminohexanoic acid. The acyl chloride group reacts spontaneously with amines at room temperature to form stable amide bonds, eliminating the need for coupling reagents (e.g., EDC/NHS) that are required when using the carboxylic acid . This was demonstrated in the development of C3a anaphylatoxin antagonists, where a 6-aminohexanoyl (Ahx) spacer was incorporated into peptide sequences to enhance biological activity. Peptides containing the Ahx moiety, such as YRRGRXCGALCLAR (X = Ahx), exhibited a competitive binding affinity (Ki) that was 2- to 5-fold lower than their effective dose (ED50), indicating potent receptor antagonism (Ki/ED50 = 0.4 ± 0.2) [1]. This specific stereoelectronic and spacing contribution from the 6-aminohexanoyl fragment is not recapitulated by other spacers (e.g., glycine or β-alanine) and is enabled by the efficient incorporation of the acyl chloride during solid-phase synthesis.

Bioconjugation Peptide Synthesis Prodrug Design

Optimal Spacer Length for pH-Sensitive Drug Release in HPMA Copolymer Conjugates

In the design of N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer-doxorubicin (Dox) conjugates, the 6-aminohexanoyl (Ahx) spacer was evaluated against other spacer structures for its effect on pH-dependent drug release. The conjugate containing the 6-aminohexanoyl spacer demonstrated the highest rate of Dox release at pH 5 (simulating lysosomal conditions) compared to other spacers [1]. Critically, at pH 7.4 (simulating physiological blood pH), the release of Dox from the Ahx-containing conjugate was significantly slower, with only approximately 4–10% of the total drug released over 48 hours. This resulted in a release differential of at least 10-fold between pH 5 and pH 7.4, a key performance indicator for minimizing systemic toxicity while maximizing intratumoral drug liberation.

Drug Delivery Polymer Therapeutics Controlled Release

Affinity Chromatography Ligand Design: Competitive Inhibition of Hepatic Glucokinase by 6-Aminohexanoyl Derivative

The 6-aminohexanoyl moiety is a critical structural component in the design of affinity chromatography ligands. A specific derivative, N-(6-aminohexanoyl)-2-amino-2-deoxy-D-glucose, was synthesized and characterized as a competitive inhibitor of rat hepatic glucokinase (EC 2.7.1.2) with respect to glucose, exhibiting a Ki value of 0.75 mM [1]. This moderate binding affinity is ideal for affinity purification, as it allows for the quantitative removal of the target enzyme from crude liver extracts while also enabling its gentle elution with free glucose, glucosamine, or KCl. The 6-aminohexanoyl spacer provides the necessary distance between the Sepharose matrix and the glucosamine ligand, reducing steric hindrance and improving enzyme access.

Affinity Chromatography Enzyme Purification Ligand Design

Optimal Application Scenarios for 6-Aminohexanoyl Chloride in Research and Industrial Settings


Synthesis of Specialty Nylon-6 and Polyamide Block Copolymers

In polymer research laboratories and specialty chemical manufacturing, 6-aminohexanoyl chloride is the monomer of choice for the synthesis of nylon-6 oligomers and block copolymers via step-growth polymerization. Unlike industrial nylon-6 production which relies on the high-temperature ring-opening polymerization of ε-caprolactam, the acyl chloride route enables polymerization under mild, ambient conditions. This is particularly valuable for incorporating thermally sensitive monomers or functional groups into the polymer backbone, and for creating surface-grafted polyamide brushes on substrates that cannot withstand high temperatures. The ability to precisely control chain length and end-group functionality by stoichiometric adjustment of the bifunctional monomer further distinguishes this application from caprolactam-based methods [1].

Synthesis of Spacer-Containing Peptide Conjugates and Peptide-Drug Conjugates

In peptide synthesis and bioconjugation facilities, 6-aminohexanoyl chloride is used to introduce a flexible C6 spacer arm (often designated as Ahx) at the N-terminus of peptides or between a peptide and a payload (e.g., drug, fluorophore, biotin). The acyl chloride group reacts directly and efficiently with the N-terminal amine of a resin-bound peptide, eliminating the need for additional coupling reagents and simplifying the workflow. This Ahx spacer has been shown to significantly enhance the biological activity of synthetic peptides, such as C3a anaphylatoxin antagonists, by providing optimal distance and flexibility for receptor interaction [2]. The same spacer is also employed in the construction of heterobifunctional linkers, such as Biotin-X-NTA, used for the immobilization or detection of His-tagged proteins .

Development of pH-Sensitive Polymer-Drug Conjugates for Targeted Cancer Therapy

In pharmaceutical R&D focused on polymer therapeutics, 6-aminohexanoyl chloride is a key building block for creating acid-sensitive spacers that link a chemotherapeutic drug (e.g., doxorubicin) to a polymeric carrier (e.g., HPMA). The resulting 6-aminohexanoyl spacer has been empirically demonstrated to provide the fastest drug release at endosomal/lysosomal pH (pH 5) while maintaining minimal release (less than 10% over 48 hours) at physiological pH (pH 7.4) [3]. This >10-fold differential in release kinetics is a critical performance metric that translates to reduced systemic toxicity and enhanced efficacy. For formulation scientists, this evidence directly supports the selection of the 6-aminohexanoyl linker over alternative spacer chemistries when designing polymer-drug conjugates intended for tumor-selective activation.

Construction of Affinity Chromatography Resins for Enzyme Purification

In biochemistry and biotechnology laboratories engaged in protein purification, 6-aminohexanoyl chloride serves as an activated intermediate for the synthesis of affinity ligands. It is reacted with a target-specific ligand (e.g., glucosamine) and then coupled to an activated Sepharose matrix, creating a resin with a spacer arm that reduces steric hindrance and improves enzyme binding. This approach was successfully used to purify hepatic glucokinase, where the N-(6-aminohexanoyl)-glucosamine ligand exhibited a competitive inhibition constant (Ki) of 0.75 mM, a moderate affinity ideal for single-step purification via gentle elution with free glucose [4]. This provides a validated, quantitative precedent for the design of custom affinity resins for other carbohydrate-binding enzymes or lectins.

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